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Compound of Interest

1-Cbz-Amino-2-
Compound Name: _ _
methylaminoethane hydrochloride

Cat. No.: B2895358

An In-depth Technical Guide to the Physicochemical Properties of Benzyl (2-
(methylamino)ethyl)carbamate Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of
Benzyl (2-(methylamino)ethyl)carbamate Hydrochloride, a key organic intermediate often
utilized in pharmaceutical synthesis and drug development. As a carboxybenzyl (Cbz)-
protected diamine, its characteristics are of significant interest to researchers requiring a
bifunctional building block. This document delineates its chemical identity, core
physicochemical parameters, detailed spectroscopic profile, a representative synthetic
pathway, and essential safety and handling protocols. The guide is structured to provide not
only raw data but also expert interpretation and the causal reasoning behind analytical
methodologies, serving as a vital resource for scientists in the field.

Nomenclature and Chemical Identity

Precise identification is paramount for ensuring experimental reproducibility and safety. The
subject of this guide is a specific isomer of Cbz-protected N-methylethylenediamine. It is crucial
to distinguish it from its isomer, Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride (CAS
No. 162576-01-4), where the Cbz and methyl groups are attached to the same nitrogen atom.
This guide focuses exclusively on the compound where the Cbhz group protects the primary
amine and the methyl group is on the secondary amine.
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Table 1: Chemical Identifiers

Identifier

Primary Name

Value

1-Cbz-Amino-2-methylaminoethane
Hydrochloride

Systematic Name

Benzyl (2-(methylamino)ethyl)carbamate
Hydrochloride

CAS Number

277328-34-4[1][2][3][4][5]

Molecular Formula

C11H17CIN202[1][3][5][6]

Molecular Weight

244.72 g/mol [1][2][6]

Canonical SMILES

CNCCNC(=0)0CC1=CC=CC=C1.CI[5]

| INChlKey | Not readily available in searched literature. |

The image yau are
requesting does not exist

ar 15 no longer availakle.

| Fgur.cor

Chemical Structure:

(Note: An

illustrative image is used here. A diagram would be generated if image generation were

supported.)

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various

experimental settings, from reaction conditions to formulation and biological assays.

Table 2: Summary of Physicochemical Properties
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Property Value /| Observation Rationale & Context
White to off-white Typical for small organic

Appearance . . .
crystalline solid. hydrochloride salts.[7]

Not explicitly found for CAS The melting point is expected
) ) 277328-34-4. A similar to be relatively sharp,

Melting Point o )
compound (CAS 72080-83-2) indicative of a pure crystalline
melts at 169-172 °C.[7] substance.

The hydrochloride salt form
significantly increases
Soluble in water and polar aqueous solubility compared to
Solubility organic solvents like methanol the free base by forming ions.
and DMSO.[7] Amino acids are often used as
counterions to improve drug
solubility.[8]
The secondary amine (-
NHCHs) is the most basic site
and will be protonated. Its pKa
is lower than a typical aliphatic
] ~8-9 (for the protonated ]
pKa (Estimated) secondary amine (~11) due to

methylamino group)

the electron-withdrawing effect
of the carbamate group two
carbons away. The carbamate

nitrogen is non-basic.

LogP (Calculated)

~1.64 (for isomer)[6]

This value suggests moderate
lipophilicity. The Cbz group
contributes significantly to this
property, while the
hydrochloride salt form
reduces the overall LogP

compared to the free base.

| Topological Polar Surface Area (TPSA) | 55.56 A2 (for isomer)[6] | This value is useful for

predicting membrane permeability and oral bioavailability in drug development contexts. |
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Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical steps in chemical research. This
section outlines the expected analytical data and the logic behind their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. The
predicted spectra for Benzyl (2-(methylamino)ethyl)carbamate Hydrochloride in a solvent like
D20 (which would exchange the acidic NH protons) are as follows:

Predicted *H NMR Spectrum (in D20):

0 ~7.4 ppm (5H, multiplet): These are the aromatic protons of the phenyl ring on the Cbhz
group.

e 0 ~5.1 ppm (2H, singlet): The benzylic methylene protons (-O-CHz2-Ph). They appear as a
singlet because there are no adjacent protons. Their downfield shift is due to the deshielding
effect of the adjacent oxygen and the aromatic ring.

e 0 ~3.5 ppm (2H, triplet): The methylene protons adjacent to the carbamate nitrogen (-NH-
CH2-CHz2-). They are deshielded by the carbamate group and split into a triplet by the
neighboring methylene group.

e 0 ~3.2 ppm (2H, triplet): The methylene protons adjacent to the methylamino nitrogen (-CHz-
CH2-NHCHs). They are split into a triplet by the neighboring methylene group.

0 ~2.8 ppm (3H, singlet): The methyl protons (-NH-CHs). They appear as a singlet in D20.
Caption: Predicted *H-*H spin-spin coupling network in the ethyl chain.

Predicted 3C NMR Spectrum: Approximately 9 distinct signals are expected:

e 0 ~158 ppm: Carbamate carbonyl carbon (C=0).

e 0 ~136 ppm: Aromatic quaternary carbon (ipso-C).

e 0 ~128-129 ppm: Aromatic CH carbons.
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0 ~68 ppm: Benzylic carbon (-O-CHz-Ph).

0 ~48 ppm: Methylene carbon adjacent to the methylamino group.

0 ~40 ppm: Methylene carbon adjacent to the carbamate.

0 ~35 ppm: Methyl carbon (-N-CHs3).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern,
further confirming the structure.

« lonization Mode: Electrospray lonization (ESI) in positive mode is ideal due to the presence
of basic nitrogen atoms.

o Expected Molecular lon: The primary ion observed will be the [M+H]* of the free base,
corresponding to an m/z of 223.15.

e Major Fragmentation Pathways:

o Loss of Benzyl Group: Cleavage of the benzylic C-O bond to give a prominent fragment at
m/z 91 (tropylium ion).

o Decarboxylation: Loss of COz from the parent ion.

o Ethyl Chain Cleavage: Fragmentation along the ethylenediamine backbone.
Tropylium Ion
- CsH10N202 m/z 91.05

[M+H]* - C7H7 (benzyl) [M+H - C7H7]*
m/z 223.15 ) _ CsHsO> (Cbz group) m/z 132.09

[M+H - CsHsgO2]*
m/z 73.09
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Caption: Predicted major fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Wavenumber (cm~2) Functional Group Vibration Type
3000-2700 N-H* (Ammonium salt) Stretch (broad)
~1690 C=0 (Carbamate) Stretch (strong)
1605, 1495 C=C (Aromatic) Stretch

~1250 C-O (Ester-like) Stretch

| 740, 700 | C-H (Aromatic) | Out-of-plane bend |

Purity Assessment: High-Performance Liquid
Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical intermediates. A
reverse-phase method is most appropriate.

Protocol: Reverse-Phase HPLC for Purity Analysis

e Column: C18, 4.6 x 150 mm, 5 um particle size.

o Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

» Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

o Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B
and equilibrate for 3 minutes.
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Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (for the aromatic Cbz group).

Injection Volume: 10 pL.

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

Rationale: The C18 column retains the compound based on its lipophilicity. The gradient elution
with acetonitrile effectively elutes the compound, while TFA acts as an ion-pairing agent to
improve peak shape for the amine.

Synthesis and Reactivity

Understanding the synthesis and chemical stability of the compound is crucial for its application
as a building block.

Synthetic Pathway

The most direct synthesis involves the selective N-protection of N-methylethylenediamine.

Reaction: N-methylethylenediamine + Benzyl Chloroformate — Benzyl (2-
(methylamino)ethyl)carbamate

Benzyl Chloroformate

N-methylethylenediamine (Cbz-Cl)

+ Base (e.g., NaHCO3)
+ Solvent (e.g., H20/Dioxane)
+ HCIl workup

Benzyl (2-(methylamino)ethyl)carbamate HCI

Click to download full resolution via product page

Caption: General synthetic scheme for the target compound.
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Protocol: Synthesis of Benzyl (2-(methylamino)ethyl)carbamate Hydrochloride

Setup: In a round-bottom flask equipped with a stir bar, dissolve N-methylethylenediamine
(1.0 eq) in a 1:1 mixture of dioxane and water. Cool the flask to O °C in an ice bath.

Base Addition: Add sodium bicarbonate (NaHCOs) (2.5 eq) to the solution. The use of a base
is critical to neutralize the HCI generated during the reaction.[9]

Protection: Slowly add a solution of benzyl chloroformate (Cbz-Cl) (1.05 eq) in dioxane
dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The primary amine
is significantly more nucleophilic than the secondary amine, allowing for selective protection.

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

Workup: Extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure.

Salt Formation: Dissolve the resulting crude oil in diethyl ether and add a solution of HCI in
ether (e.g., 2M) dropwise until precipitation is complete.

Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether,
and dry under vacuum to yield the final hydrochloride salt.

Chemical Stability and Reactivity

Cbz Group Stability: The carboxybenzyl (Cbz or Z) protecting group is stable to mildly acidic
and basic conditions.[10]

Deprotection: It is readily cleaved under standard hydrogenolysis conditions (Hz, Pd/C),
which is a key advantage for its use in multi-step synthesis.[11] It can also be removed by
strong acids like HBr in acetic acid.

Amine Reactivity: The free secondary methylamino group remains nucleophilic and can
participate in subsequent reactions such as alkylation, acylation, or reductive amination.

Safety, Handling, and Storage
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Proper handling procedures are essential to ensure laboratory safety. While specific data for
this CAS number is limited, data from closely related carbamate compounds provides a strong
basis for safety protocols.

Table 4: GHS Hazard Information (Based on Isomer CAS 162576-01-4)

Category Information
Pictogram GHSO07 (Exclamation Mark)[6]
Signal Word Warning[6]

H302: Harmful if swallowed.[6] H315: Causes

skin irritation.[6] H319: Causes serious eye
Hazard Statements o )

irritation.[6] H335: May cause respiratory

irritation.[6]

| Precautionary Statements | P261: Avoid breathing dust.[6] P280: Wear protective gloves/eye
protection.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Safe Handling Protocol:

e Engineering Controls: Handle the compound in a well-ventilated area, preferably within a
chemical fume hood.[12] Ensure eyewash stations and safety showers are readily
accessible.[12]

» Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile
or neoprene gloves.[13] Latex gloves do not provide adequate protection against many
organic chemicals.[13]

» Handling: Avoid direct contact with skin and eyes.[12] Do not inhale dust or aerosols.[14]
Avoid generating dust during weighing and transfer.

» Spills: In case of a small spill, absorb the material with an inert substance (e.g., sand or
vermiculite) and place it in a sealed container for disposal.[15]

Storage:
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» Store in a tightly sealed container in a cool, dry place.[16]

o Recommended storage temperature is typically 4°C or between 2-8°C to ensure long-term
stability.[6][16]

o Keep away from moisture and strong oxidizing agents.[6]

Conclusion

Benzyl (2-(methylamino)ethyl)carbamate Hydrochloride is a valuable bifunctional intermediate
whose utility is defined by its distinct physicochemical properties. Its moderate lipophilicity,
predictable spectroscopic signature, and the stable yet readily cleavable Cbz protecting group
make it a versatile tool for medicinal chemists and researchers. This guide provides the
foundational data and interpretive context necessary for its effective and safe implementation in
the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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